molecular formula C28H44O2 B602420 trans-Doxercalciferol CAS No. 74007-20-8

trans-Doxercalciferol

货号: B602420
CAS 编号: 74007-20-8
分子量: 412.6 g/mol
InChI 键: HKXBNHCUPKIYDM-HBZIUUSASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions: trans-Doxercalciferol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires liver enzymes for metabolic activation.

    Substitution: Involves binding to the vitamin D receptor under physiological conditions.

Major Products Formed: The primary product formed from the oxidation of this compound is 1α,25-dihydroxyvitamin D2, a biologically active form of vitamin D2 .

科学研究应用

Clinical Applications

1. Treatment of Secondary Hyperparathyroidism

  • Indication : Doxercalciferol is specifically indicated for patients with CKD stages 3 and 4 who exhibit elevated parathyroid hormone (PTH) levels. Its use is crucial in managing mineral and bone disorders associated with kidney disease .
  • Mechanism : The compound reduces PTH secretion by enhancing intestinal absorption of calcium and promoting bone mineralization without significantly increasing serum calcium levels, thus minimizing the risk of hypercalcemia .

2. Diabetic Nephropathy

Recent studies have highlighted the potential of doxercalciferol in treating diabetic nephropathy. In experimental models, doxercalciferol demonstrated protective effects against renal injury by suppressing renin and angiotensinogen expression, which are critical components of the renin-angiotensin system (RAS) .

3. Combination Therapy

Doxercalciferol has shown promising results when used in combination with angiotensin receptor blockers (ARBs) like losartan. This combination therapy effectively prevents albuminuria and restores glomerular filtration barrier structure, showcasing synergistic effects in managing renal complications associated with diabetes .

Efficacy in CKD Management

In a randomized controlled trial involving 55 adults with CKD stages 3 and 4, doxercalciferol treatment resulted in a significant reduction of mean plasma iPTH levels by 46% after 24 weeks compared to placebo (P <0.001). The study reported no significant adverse effects on serum calcium or phosphorus levels, indicating its safety profile .

Long-term Outcomes

A longitudinal study assessed the long-term therapeutic effects of doxercalciferol on renal function and mineral metabolism. Patients receiving doxercalciferol maintained stable serum calcium levels while achieving sustained reductions in PTH levels over extended periods .

Data Summary

The following table summarizes key findings from clinical studies on trans-Doxercalciferol:

Study TypePopulation SizeDurationKey Findings
Randomized Controlled Trial55 CKD Patients24 weeks46% reduction in iPTH; no significant hypercalcemia
Longitudinal StudyVariableLong-termSustained PTH reduction; stable calcium levels
Combination Therapy StudyDiabetic Mice20 weeksPrevented albuminuria; reduced glomerulosclerosis

生物活性

Introduction

trans-Doxercalciferol, also known as 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 with significant biological activity. This compound undergoes metabolic activation in the liver to form its active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which plays a crucial role in calcium and phosphorus metabolism. This article reviews the biological activity of this compound, focusing on its pharmacological effects, therapeutic applications, and clinical findings.

This compound exerts its effects primarily through the following mechanisms:

  • Calcium Homeostasis : It regulates calcium absorption in the intestines and promotes renal tubular reabsorption of calcium. Additionally, it aids in mobilizing calcium from bone tissue in conjunction with parathyroid hormone (PTH) .
  • Parathyroid Hormone Suppression : The compound suppresses PTH synthesis and secretion by acting on parathyroid glands, thereby reducing secondary hyperparathyroidism (SHPT) particularly in patients with chronic kidney disease (CKD) .
  • Cellular Effects : It induces apoptosis in tumor cells and inhibits tumor cell proliferation by binding to specific receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : It is absorbed from the gastrointestinal tract.
  • Metabolism : Activated by CYP27 in the liver, it forms 1α,25-(OH)2D2 and 1α,24-dihydroxyvitamin D2.
  • Half-life : Approximately 32 to 37 hours .

Therapeutic Applications

This compound is primarily used for:

  • Secondary Hyperparathyroidism : Effective in managing SHPT in CKD patients. Clinical trials have shown significant reductions in serum PTH levels with acceptable risks of hypercalcemia and hyperphosphatemia .
  • Bone Health : Used to improve bone mineral density and reduce fracture risk in osteoporosis .
  • Oncology : Investigated for potential benefits in various cancers, including prostate and colorectal cancers. Its role in inducing apoptosis in cancer cells has been noted .

Efficacy Studies

Several studies have evaluated the efficacy of this compound:

StudyPopulationDosageOutcome
Coburn et al. (2005)55 adults with CKD1.5 μg/dayMean iPTH decreased by 46% after 24 weeks (p < 0.001).
A Multicenter Study (2009)CKD stage 4 patientsUp to 5 μg/day83% achieved ≥30% suppression of iPTH levels; minimal adverse effects noted.
Long-term Study (2009)Diabetic nephropathy modelVarious dosesPrevented renal injury; maintained serum calcium within physiological range .

Case Studies

A notable case involved a patient with stage 4 CKD who was treated with this compound. After 18 weeks, there was a significant reduction in PTH levels from baseline values without notable increases in serum calcium or phosphorus levels. The treatment was well-tolerated with only transient episodes of hypercalcemia that resolved upon dose adjustment .

Safety Profile

The safety profile of this compound is generally favorable:

  • Adverse Effects : Commonly reported side effects include mild hypercalcemia and hyperphosphatemia. Serious adverse events are rare but can occur if dosages are not monitored closely .
  • Comparative Safety : Compared to other vitamin D analogs, this compound appears to have a lower incidence of hypercalcemic events .

属性

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-HBZIUUSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860671
Record name 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74007-20-8
Record name 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Doxercalciferol
Reactant of Route 2
trans-Doxercalciferol
Reactant of Route 3
trans-Doxercalciferol
Reactant of Route 4
trans-Doxercalciferol
Reactant of Route 5
trans-Doxercalciferol
Reactant of Route 6
trans-Doxercalciferol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。